molecular formula C16H13ClN2O2 B2750317 5-(4-chlorophenyl)-1-(2-methoxyphenyl)-1H-pyrazol-3(2H)-one CAS No. 1567335-44-7

5-(4-chlorophenyl)-1-(2-methoxyphenyl)-1H-pyrazol-3(2H)-one

Cat. No. B2750317
CAS RN: 1567335-44-7
M. Wt: 300.74
InChI Key: IDNLSWSVEFEKMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-Chlorophenyl)-1-(2-methoxyphenyl)-1H-pyrazol-3(2H)-one, commonly known as 5-chloro-1-(2-methoxyphenyl)-1H-pyrazol-3-one, is a pyrazole compound with a variety of applications in the fields of chemistry, biochemistry, and medicine. This compound has been studied extensively for its potential as a therapeutic agent, with research into its synthesis, mechanism of action, biochemical and physiological effects, and applications in laboratory experiments. In

Scientific Research Applications

Cyclooxygenase Inhibition

The compound 5-(4-chlorophenyl)-1-(2-methoxyphenyl)-1H-pyrazol-3(2H)-one has been investigated for its potential as a cyclooxygenase-1-selective inhibitor. This application is particularly relevant in the context of reducing inflammation and pain. Cyclooxygenase inhibitors are significant in the development of therapeutic drugs for various inflammatory conditions. The study by Long et al. (2009) provides insights into the molecular structure and interaction of this compound, which may aid in identifying formulations with improved bioavailability (Long, Theiss, Li, & Loftin, 2009).

Antimicrobial and Anticancer Activity

Viji et al. (2020) explored the antimicrobial and anticancer activities of a similar molecule, demonstrating its potential in combating bacterial and fungal infections. The study involved quantum chemical calculations and molecular docking to understand the interactions with different proteins, which is crucial in designing effective drugs (Viji, Revathi, Balachandran, Babiyana, Narayana, & Salian, 2020).

Crystal Structure Analysis

The crystal structure of related pyrazol compounds has been analyzed to understand their molecular arrangements and interactions. Such studies are fundamental in the pharmaceutical industry for drug design and synthesis. Kumarasinghe et al. (2009) conducted a study on the crystal structure of similar compounds, providing valuable information for potential pharmaceutical applications (Kumarasinghe, Hruby, & Nichol, 2009).

properties

IUPAC Name

3-(4-chlorophenyl)-2-(2-methoxyphenyl)-1H-pyrazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O2/c1-21-15-5-3-2-4-13(15)19-14(10-16(20)18-19)11-6-8-12(17)9-7-11/h2-10H,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDNLSWSVEFEKMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C(=CC(=O)N2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a mixture of N′-(2-methoxyphenyl)acetohydrazide (2.90 g, 16.09 mmol) and ethyl 3-(4-chlorophenyl)-3-oxopropanoate (3.65 g, 16.09 mmol) in 10 mL of DCE was added drop wise phosphorus trichloride (1.41 mL, 16.09 mmol). The mixture was heated to 50° C. and all solids dissolved. After 2 hrs at 50° C. the mixture was cooled to RT and the ppt was collected by filtration and washed with water and EtOAc and dried to give 2.50 g (49%) of a white solid.
Quantity
2.9 g
Type
reactant
Reaction Step One
Quantity
3.65 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.41 mL
Type
reactant
Reaction Step Two
Yield
49%

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